![molecular formula C18H18N2 B2494192 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine CAS No. 339989-38-7](/img/structure/B2494192.png)
4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine involves multi-component reactions, including cyclocondensation and nucleophilic attacks. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines was achieved through acid-catalyzed three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, followed by ozonolysis of corresponding trifluoroacetyl derivatives (Tolstikov et al., 2014).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have utilized various spectroscopic and analytical techniques. For instance, the characterization of organic salts derived from similar synthetic processes provided insights into the electronic and structural properties, complemented by computational studies (Faizi et al., 2018). These studies highlight the compound's structural complexity and reactivity.
Chemical Reactions and Properties
The chemical reactions involving cyclopentaquinoline derivatives often include cyclocondensations and nucleophilic substitutions. For instance, the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines led to the synthesis of novel derivatives, showcasing the versatility of reactions these compounds can undergo (Medvedeva et al., 2017).
Physical Properties Analysis
The synthesis and characterization of compounds structurally similar to this compound often reveal their physical properties, such as solubility and stability. For example, tetra(quinolin-8-yloxy)metallophthalocyanines showed excellent solubility in polar organic solvents and variable stability, indicating the influence of the central metal species on these properties (Cong et al., 2009).
Chemical Properties Analysis
The chemical properties of cyclopentaquinoline derivatives, such as reactivity and potential for further transformations, are critical for their application in synthesis. For instance, the synthesis of certain 4-(phenylamino)furo[2,3-b]quinoline derivatives evaluated against cancer cell lines underscored the importance of the electronic environment and structural features for their reactivity and biological activity (Zhao et al., 2005).
Wissenschaftliche Forschungsanwendungen
Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors
A study discusses a series of allosteric modulators of the α7 nicotinic acetylcholine receptors (nAChRs), closely related to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine. These compounds demonstrate diverse pharmacological properties, highlighting the significance of minimal chemical changes on their functionality (Gill et al., 2012).
Synthesis of Cyclopenta[c]quinolines and Their Derivatives
A study details the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, similar to the target compound, via a three-component cyclocondensation. This process also led to the creation of stable ozonides with specific configurations (Tolstikov et al., 2014).
Neurotropic Activity Studies
Research on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, closely related to the target compound, explored their acute toxicity, analgesic activity, and effects on locomotor and exploratory activity (Krainova et al., 2009).
Ozonides of N-acyl-4-phenyl-cyclopenta[c]quinoline
This research focused on the ozonation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, producing stable ozonides. The study emphasized the formation of conformationally distinct isomers (Tolstikov et al., 2009).
Synthesis and Biological Activity of N-acyl-4-phenyl-1,2-epoxy-cyclopenta[c]quinolines
Investigating N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, this study synthesized corresponding 1,2-epoxides and diols, evaluating their acute toxicity, cytotoxicity, analgesic activity, and impact on locomotor and exploration activities (Krainova et al., 2012).
Cycloaddition Reactions of Ketoimines
A study described the synthesis of substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through Lewis acid-catalyzed addition, and their subsequent transformation to aromatized analogues (Lucchini et al., 1986).
Cyclocondensation of Aliphatic Aldehydes with Arylamines
This research explored the three-component condensation of aliphatic aldehydes with arylamines and cyclopentadiene, producing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]-quinolines and their ozonides (Tolstikov et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWDFTQRMBLAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)
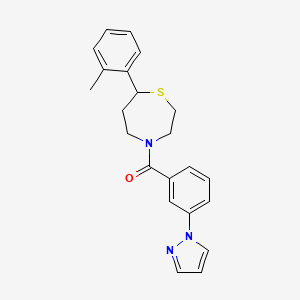
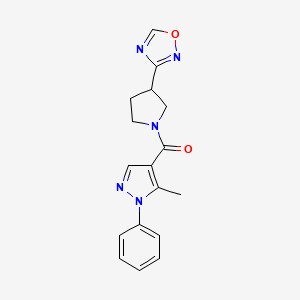

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)
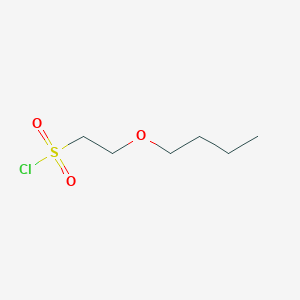
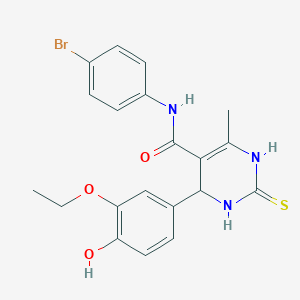
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)
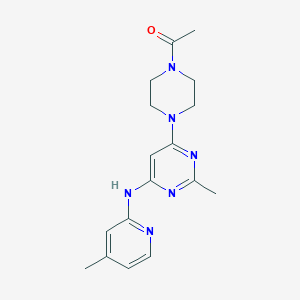
![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)
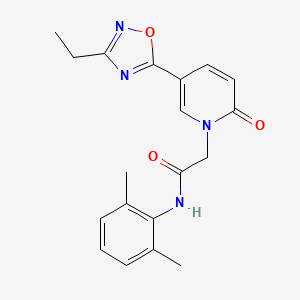
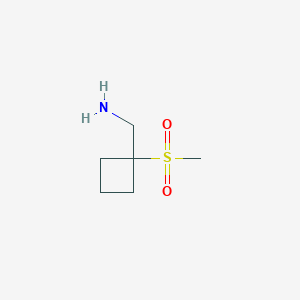
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)